2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The quinazolinone core adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)aniline with piperazine under controlled conditions to form the intermediate 1-[3-(trifluoromethyl)phenyl]piperazine. This intermediate is then reacted with a quinazolinone derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the piperazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl ring .
Scientific Research Applications
2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and receptors, leading to modulation of signaling pathways involved in inflammation and neuroprotection. The exact molecular targets and pathways are still under investigation, but studies suggest involvement of the NF-kB inflammatory pathway and inhibition of endoplasmic reticulum stress .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenylpiperazine (TFMPP): A recreational drug with a similar piperazine core but different pharmacological properties.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Triazole-Pyrimidine Hybrids: Compounds with neuroprotective and anti-inflammatory properties
Uniqueness
2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of a trifluoromethyl group, piperazine moiety, and quinazolinone core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O/c20-19(21,22)13-3-1-4-14(11-13)25-7-9-26(10-8-25)18-23-12-15-16(24-18)5-2-6-17(15)27/h1,3-4,11-12H,2,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPXRQLFDHJAID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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